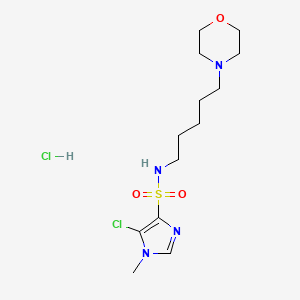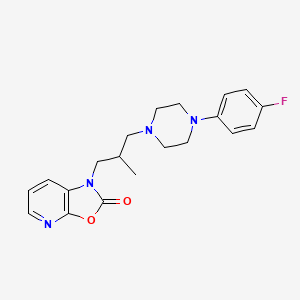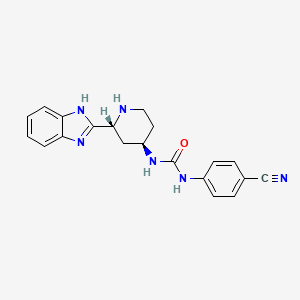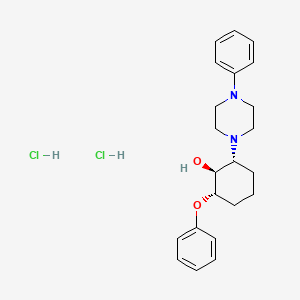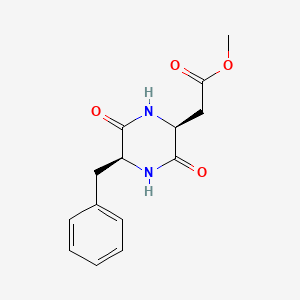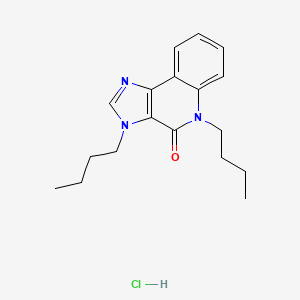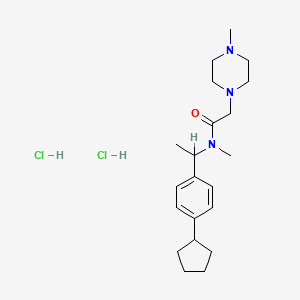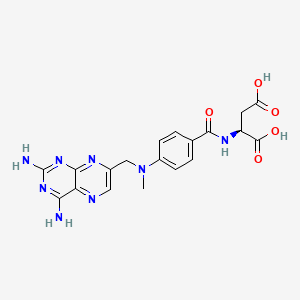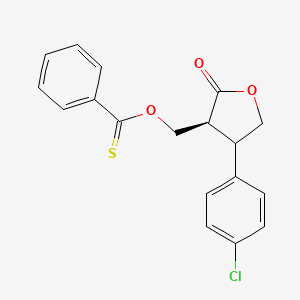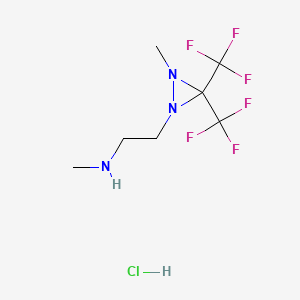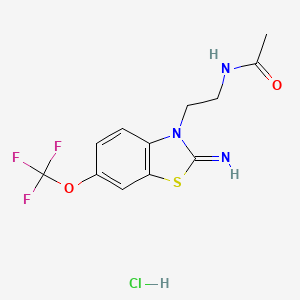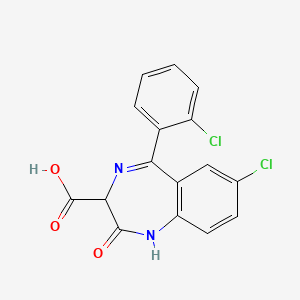
Dirazepic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirazepic acid is a chemical compound with the molecular formula C₁₆H₁₀Cl₂N₂O₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is a derivative of benzodiazepine, a class of compounds widely recognized for their therapeutic applications, particularly in the treatment of anxiety and insomnia.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dirazepic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a benzodiazepine derivative with specific reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Dirazepic acid undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Dirazepic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as anxiety and insomnia.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Dirazepic acid involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its sedative and anxiolytic effects.
類似化合物との比較
Dirazepic acid is compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and their effects on its pharmacological properties.
List of Similar Compounds
Diazepam: Used to treat anxiety, seizures, and muscle spasms.
Lorazepam: Commonly prescribed for anxiety and insomnia.
Clonazepam: Used for panic disorders and seizure prevention.
This compound stands out due to its distinct chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.
特性
CAS番号 |
61929-65-5 |
|---|---|
分子式 |
C16H10Cl2N2O3 |
分子量 |
349.2 g/mol |
IUPAC名 |
7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23) |
InChIキー |
CZPWAGRAFVFGKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




